![molecular formula C8H10BrNO B6618188 3-bromo-5-[(methylamino)methyl]phenol CAS No. 1521744-60-4](/img/structure/B6618188.png)
3-bromo-5-[(methylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-[(methylamino)methyl]phenol (3-Br-5-MAMP) is a compound that is gaining increasing attention for its potential applications in scientific research. 3-Br-5-MAMP has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
3-bromo-5-[(methylamino)methyl]phenol has been studied for its potential applications in scientific research. It has been used to study the effects of oxidative stress in human cells, as well as the effects of various drugs on the human body. Additionally, 3-bromo-5-[(methylamino)methyl]phenol has been used to study the effects of various environmental toxins on human health. It has also been studied for its potential use in cancer research, as it has been shown to be an effective inhibitor of tumor cell growth.
Mechanism of Action
The mechanism of action of 3-bromo-5-[(methylamino)methyl]phenol is not fully understood. However, it is believed that 3-bromo-5-[(methylamino)methyl]phenol acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it is believed that 3-bromo-5-[(methylamino)methyl]phenol may act as an inhibitor of tumor cell growth by blocking the activity of certain enzymes involved in tumor cell proliferation.
Biochemical and Physiological Effects
3-bromo-5-[(methylamino)methyl]phenol has been studied for its biochemical and physiological effects. It has been shown to reduce oxidative damage to cells, as well as inhibit the growth of tumor cells. Additionally, 3-bromo-5-[(methylamino)methyl]phenol has been shown to reduce inflammation and have anti-inflammatory effects on the body. It has also been shown to have anti-apoptotic effects, meaning it can protect cells from apoptosis or programmed cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-5-[(methylamino)methyl]phenol in lab experiments include its low cost, ease of synthesis, and its availability. Additionally, 3-bromo-5-[(methylamino)methyl]phenol has been shown to have a wide range of potential applications in scientific research. However, there are some limitations to using 3-bromo-5-[(methylamino)methyl]phenol in lab experiments. For example, it has a relatively short shelf life, meaning it must be used quickly after synthesis. Additionally, 3-bromo-5-[(methylamino)methyl]phenol is not as stable as some other compounds, meaning it may degrade over time.
Future Directions
There are several potential future directions for 3-bromo-5-[(methylamino)methyl]phenol. These include further research into its potential applications in cancer research, as well as its potential use as an antioxidant to reduce oxidative damage to cells. Additionally, further research into its effects on inflammation and its potential use as an anti-inflammatory agent is warranted. Additionally, 3-bromo-5-[(methylamino)methyl]phenol could be studied for its potential use as an anti-apoptotic agent, as well as its potential use in drug development. Finally, further research into its synthesis method and potential modifications to increase its stability is needed.
Synthesis Methods
3-bromo-5-[(methylamino)methyl]phenol can be synthesized via a three-step process involving bromination, amination, and condensation. In the first step, bromination of 4-methoxyphenol is performed using N-bromosuccinimide (NBS) at room temperature. This reaction produces 4-bromomethoxyphenol. In the second step, 4-bromomethoxyphenol is reacted with methylamine to form 4-bromo-5-(methylamino)methylphenol. Finally, the third step involves a condensation reaction between 4-bromo-5-(methylamino)methylphenol and formaldehyde to produce 3-bromo-5-[(methylamino)methyl]phenol.
properties
IUPAC Name |
3-bromo-5-(methylaminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-10-5-6-2-7(9)4-8(11)3-6/h2-4,10-11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMGMUUENMCZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[(methylamino)methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

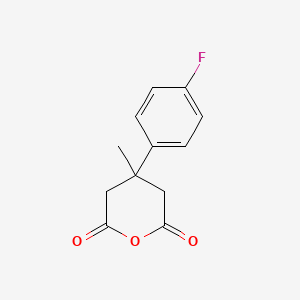
![2-[(4-aminobutyl)sulfanyl]ethan-1-ol](/img/structure/B6618113.png)
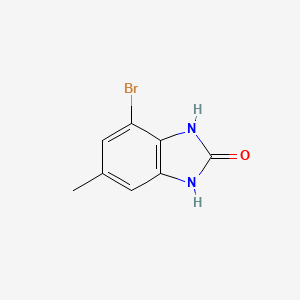

![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)
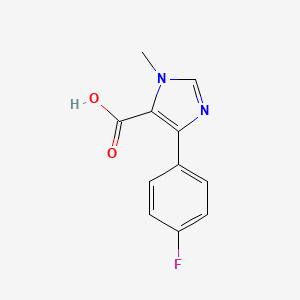

![4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6618173.png)

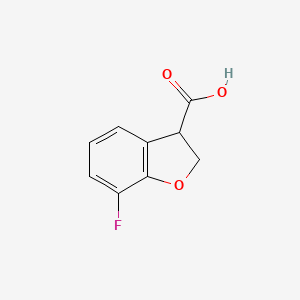

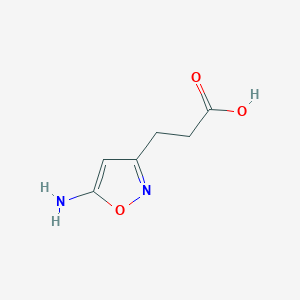
![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)
![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)